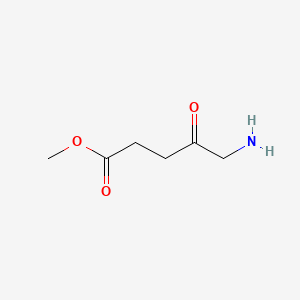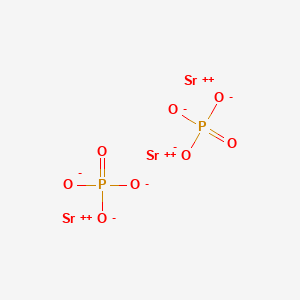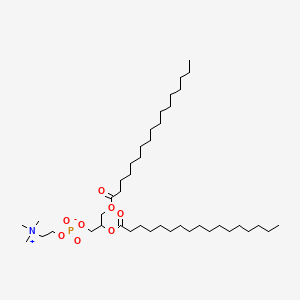
4-Acetoxybenzaldehyde
Vue d'ensemble
Description
4-Acetoxybenzaldehyde is a pharmaceutical intermediate. It is an acetate ester that is phenyl acetate substituted by a formyl group at position 4 . The molecular formula is C9H8O3 .
Synthesis Analysis
The synthesis of 4-Acetoxybenzaldehyde involves a procedure where a flask equipped with a gas inlet tube, a reflux condenser, and a magnetic stirring bar is charged with MCM-41-2PPdCl2, aryl halide, and HCOONa .Molecular Structure Analysis
The molecular weight of 4-Acetoxybenzaldehyde is 164.158 Da . The structure can be represented as CH3CO2C6H4CHO .Chemical Reactions Analysis
The reductive amination of 4-acetoxybenzaldehyde (4-formylphenyl acetate) with an azanonaborane cluster in the presence of H3BNH2(CH2)4NH2 has been studied .Physical And Chemical Properties Analysis
4-Acetoxybenzaldehyde has a density of 1.2±0.1 g/cm3, a boiling point of 275.0±23.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It has an enthalpy of vaporization of 51.3±3.0 kJ/mol and a flash point of 119.4±22.7 °C .Applications De Recherche Scientifique
Pharmaceutical Research
4-Acetoxybenzaldehyde is used as a pharmaceutical intermediate . It plays a crucial role in the synthesis of various pharmaceutical compounds. For instance, it’s used in the reductive amination process with an azanonaborane cluster .
Chemical Research
In chemical research, 4-Acetoxybenzaldehyde is often used in studies involving reductive amination . Its properties make it a valuable compound in various chemical reactions and syntheses.
Biological Research
While specific applications of 4-Acetoxybenzaldehyde in biological research are not explicitly mentioned in the search results, its role as a pharmaceutical intermediate suggests potential uses in biological studies, particularly those related to drug development and testing .
Environmental Research
Although direct applications of 4-Acetoxybenzaldehyde in environmental research are not readily available, compounds like this often play a role in studies of environmental chemistry, pollution, and the environmental impact of chemical compounds .
Industrial Research
In industrial research, 4-Acetoxybenzaldehyde could be used in the development and testing of new industrial chemicals, processes, and technologies .
Agricultural Research
While not directly mentioned in the search results, similar compounds are often used in agricultural research, including studies on pesticide development, plant growth, and agricultural chemical impacts .
Safety and Hazards
Propriétés
IUPAC Name |
(4-formylphenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c1-7(11)12-9-4-2-8(6-10)3-5-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEVSMVUOKAMPDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4061250 | |
| Record name | Benzaldehyde, 4-(acetyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetoxybenzaldehyde | |
CAS RN |
878-00-2 | |
| Record name | 4-(Acetyloxy)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=878-00-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Acetoxybenzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000878002 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Acetoxybenzaldehyde | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40537 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzaldehyde, 4-(acetyloxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzaldehyde, 4-(acetyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-formylphenyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.726 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Acetoxybenzaldehyde | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XS4J9N72WD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular structure and formula of 4-Acetoxybenzaldehyde? What spectroscopic data is available?
A1: 4-Acetoxybenzaldehyde consists of a benzaldehyde core structure with an acetoxy group substituted at the para position. Its molecular formula is C9H8O3 and its molecular weight is 164.16 g/mol. While specific spectroscopic data isn't detailed in the provided abstracts, techniques like Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) would be commonly employed for structural characterization.
Q2: How is 4-Acetoxybenzaldehyde used in solid-phase organic synthesis?
A2: One study demonstrates the use of polymer-bound 4-acetoxybenzaldehyde derivatives in solid-phase synthesis. The researchers attached derivatives of 4-acetoxybenzaldehyde to a polystyrene resin. This allowed for the synthesis of sulfonamides through a sequence involving reductive amination and sulfonylation reactions. The final sulfonamide products could be cleaved from the resin, simplifying purification.
Q3: Can 4-Acetoxybenzaldehyde be used as a starting material for polymer synthesis?
A3: Yes, 4-Acetoxybenzaldehyde can be utilized in the synthesis of aromatic poly(azomethine ester)s. This research highlights the formation of poly[4-(4-oxybenzylideneamino)benzoyl] (POAB) fibrillar crystals via a reaction-induced crystallization process using 4-acetoxybenzaldehyde and 4-aminobenzoic acid as monomers. This method offered a one-pot synthesis route for POAB with control over crystal morphology.
Q4: Has 4-Acetoxybenzaldehyde been explored in the development of boron neutron capture therapy (BNCT) agents?
A4: While not directly used itself, a derivative of 4-Acetoxybenzaldehyde has been explored in the context of BNCT. Researchers synthesized a functionalized azanonaborane cluster designed for BNCT and investigated its reactivity with various aldehydes, including 4-acetoxybenzaldehyde. The reaction yielded a monoalkylamino derivative of the azanonaborane cluster, potentially useful for targeting tumor cells in BNCT.
Q5: What is a notable natural source of 4-Acetoxybenzaldehyde?
A5: 4-Acetoxybenzaldehyde was identified as one of the compounds isolated from Buddleja asiatica , a plant traditionally used for medicinal purposes. This finding contributes to the knowledge of the phytochemical profile of Buddleja asiatica and its potential pharmacological activities.
Q6: Are there efficient synthetic methods for preparing 4-hydroxyl-2-methoxybenzaldehyde, a compound related to 4-Acetoxybenzaldehyde?
A6: Yes, a new preparation method for 4-hydroxyl-2-methoxybenzaldehyde, a structural analogue of 4-Acetoxybenzaldehyde, has been reported. This method involves the esterification of m-hydroxybenzoic ether followed by Vilsmeier reaction and subsequent deacetylation. This synthetic route is advantageous due to its mild reaction conditions, good product quality, and high yield.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4'-Carbamoyl-[1,1'-biphenyl]-4-yl ([1,1'-biphenyl]-3-ylmethyl)(methyl)carbamate](/img/structure/B1194554.png)






![N-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B1194565.png)



